2-Amino-4-(ethylsulfinyl)butanoic acid

Description

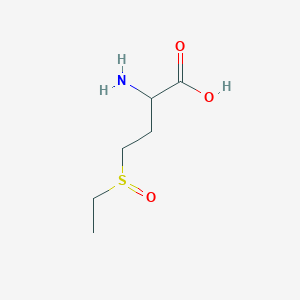

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-2-11(10)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZVOWDXHLTCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286452 | |

| Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-21-6 | |

| Record name | NSC45845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-(ethylsulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Ethylsulfinyl Butanoic Acid

Total Synthesis Strategies for 2-Amino-4-(ethylsulfinyl)butanoic acid

The total synthesis of ethionine sulfoxide (B87167) is primarily approached through the controlled oxidation of its thioether precursor, ethionine. This strategy leverages the commercial availability of ethionine and focuses on the critical step of introducing the sulfoxide functionality.

A logical retrosynthetic analysis of this compound identifies the precursor molecule, 2-Amino-4-(ethylthio)butanoic acid (ethionine), through a functional group interconversion (FGI) by disconnecting the sulfur-oxygen bond. This simplifies the synthesis to the challenge of selectively oxidizing the electron-rich thioether group in the presence of other sensitive functionalities, namely the amino and carboxylic acid groups.

Further disconnection of ethionine itself reveals simpler starting materials. A common pathway involves the S-alkylation of homocysteine with an ethylating agent, such as ethyl bromide or ethyl iodide. Homocysteine, in turn, can be disconnected to reveal precursors like α-ketobutyrolactone and thiourea, or it can be derived from methionine through biological or chemical demethylation followed by ethylation. The protection of the amine and carboxyl groups of the ethionine precursor is a key consideration in planning the synthesis to prevent unwanted side reactions during the oxidation step.

(Image is for illustrative purposes only)

Figure 1: Retrosynthetic Pathway for this compound. The primary disconnection (FGI) leads back to ethionine. Further disconnections of ethionine lead to homocysteine and an ethylating agent, and ultimately to simpler, readily available starting materials.

The pivotal step in the synthesis is the oxidation of the thioether in ethionine. The choice of oxidant and reaction conditions is critical to maximize the yield of the sulfoxide while minimizing over-oxidation to the corresponding sulfone, 2-Amino-4-(ethylsulfonyl)butanoic acid.

Common oxidizing agents employed for this transformation include:

Hydrogen peroxide (H₂O₂): Often used in stoichiometric amounts, typically in solvents like acetic acid or water. The reaction is sensitive to temperature and pH, which must be carefully controlled to prevent sulfone formation.

Meta-Chloroperoxybenzoic acid (m-CPBA): A powerful and selective oxidant, but its use requires careful control of stoichiometry (typically one equivalent) to avoid over-oxidation.

Sodium periodate (B1199274) (NaIO₄): A mild and selective reagent for converting sulfides to sulfoxides, often used in aqueous methanol (B129727) at low temperatures.

Oxone® (Potassium peroxymonosulfate): A versatile and environmentally benign oxidant that can be effective in buffered aqueous solutions.

Optimization of this key step involves a systematic study of parameters such as the choice of solvent, reaction temperature, concentration of reactants, and the presence of catalysts or additives. For instance, performing the oxidation at low temperatures (e.g., 0 °C to -20 °C) generally improves selectivity for the sulfoxide. The use of N-protected ethionine esters (e.g., N-Boc or N-Cbz protected methyl esters) can improve solubility in organic solvents and prevent side reactions involving the amino or carboxyl groups.

The table below summarizes typical reaction conditions and reported yields for the oxidation of thioether-containing amino acids, which serve as a model for the synthesis of ethionine sulfoxide.

| Oxidizing Agent | Substrate (Model) | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| H₂O₂ (1.1 eq.) | N-acetyl-methionine | Acetic Acid/H₂O | 25 | 85-95 |

| NaIO₄ (1.0 eq.) | Methionine | MeOH/H₂O | 0 | ~90 |

| m-CPBA (1.0 eq.) | N-Boc-methionine methyl ester | Dichloromethane (DCM) | 0 | >95 |

| Oxone® (1.0 eq.) | Methionine | H₂O/Acetone (buffered) | 25 | 80-90 |

Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The oxidation of L-ethionine (which has an S configuration at the α-carbon) generates a new stereocenter at the sulfur atom, resulting in a mixture of two diastereomers: (SC, SS)- and (SC, RS)-2-Amino-4-(ethylsulfinyl)butanoic acid. Achieving stereoselectivity in this oxidation is a significant synthetic challenge that can be addressed using asymmetric catalysis or chiral auxiliaries.

Asymmetric catalysis offers a direct and atom-economical route to enantioenriched sulfoxides. This approach involves the use of a chiral catalyst to control the facial selectivity of the oxygen atom transfer to the prochiral sulfide (B99878). Several catalytic systems have been developed for the asymmetric oxidation of sulfides and can be applied to ethionine derivatives.

Prominent examples include:

Kagan-Modena Oxidation: This system utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an alkyl hydroperoxide oxidant (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide). The chirality of the tartrate ligand dictates the stereochemistry of the resulting sulfoxide.

Vanadium-based Catalysts: Chiral Schiff base ligands complexed with vanadium have been shown to catalyze the asymmetric oxidation of sulfides with high enantioselectivity, typically using aqueous hydrogen peroxide as the oxidant.

Manganese-based Catalysts: Chiral salen complexes of manganese, similar to those used in Jacobsen epoxidation, can also effectively catalyze the enantioselective sulfoxidation.

The table below presents data for representative asymmetric catalytic systems used for the oxidation of aryl alkyl sulfides, which are common model substrates for developing these methods.

| Catalyst System | Chiral Ligand | Oxidant | Typical e.e. (%) |

|---|---|---|---|

| Ti(OiPr)₄ | (+)-Diethyl Tartrate | t-BuOOH | >90 |

| VO(acac)₂ | Chiral Schiff Base | H₂O₂ | 85-95 |

| Mn(salen) Complex | Chiral Salen | H₂O₂ | up to 99 |

Note: e.e. = enantiomeric excess. The effectiveness of these systems can be substrate-dependent.

Chiral auxiliary-based methods provide an alternative strategy for controlling stereochemistry. In this approach, the starting material (ethionine) is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of the oxidation step. After the reaction, the auxiliary is removed, yielding the enantioenriched product.

Two main strategies can be envisioned:

Substrate-Controlled Diastereoselective Oxidation: The ethionine molecule is first derivatized with a chiral auxiliary, for example, by forming an amide with a chiral amine (like an Evans auxiliary) or an ester with a chiral alcohol. The inherent chirality of the auxiliary then creates a diastereotopic environment around the sulfide, leading to a preferential attack of the oxidant from one face. The degree of diastereoselectivity depends on the effectiveness of the auxiliary in shielding one face of the thioether.

Resolution Techniques for Enantiomeric Separation of this compound

The separation of the stereoisomers of this compound is a critical step for stereospecific studies and applications. Given its structural similarity to methionine sulfoxide, established resolution techniques for analogous compounds are highly relevant. These methods exploit the different physical and chemical properties of the diastereomers.

One of the most common approaches is the crystallization of diastereomeric salts . This classic method involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different solubilities, allowing for their separation by fractional crystallization. wikipedia.orgnih.gov After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Another effective method is precipitation . For the analogous methionine sulfoxide, a protocol utilizing picric acid has been described. nih.gov This process involves the selective precipitation of one diastereomer as a picrate (B76445) salt from a solution, allowing for the enrichment and purification of both the R- and S-forms through successive crystallization steps. nih.gov

Chromatographic techniques offer high-resolution separation. Supercritical fluid chromatography (SFC) , particularly with supercritical CO₂, has been successfully employed to separate the diastereomers of methionine sulfoxide with purities exceeding 99%. nih.gov This technique is recognized as a powerful tool for chiral separations. mdpi.com

Capillary electrophoresis provides another avenue for separation. A dual-selector system using a combination of cyclodextrins and crown ethers has been developed to resolve peptide diastereomers containing methionine sulfoxide, indicating its potential for separating the enantiomers of this compound. nih.gov

| Technique | Principle | Key Features/Reagents | Reference |

|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of salts with a chiral resolving agent, leading to different solubilities. | Chiral acids/bases (e.g., tartaric acid). wikipedia.org | wikipedia.orgnih.gov |

| Selective Precipitation | Differential precipitation of one diastereomer from a racemic mixture. | Picric acid used for methionine sulfoxide. nih.gov | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Chromatographic separation using a supercritical fluid as the mobile phase. | Supercritical CO₂; achieved >99% purity for methionine sulfoxide. nih.gov | nih.govmdpi.com |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Dual-selector system with cyclodextrins and crown ethers. nih.gov | nih.gov |

Analytical Methods for Enantiomeric Purity Determination of this compound

Determining the enantiomeric purity of this compound is essential to validate the success of resolution techniques. A variety of analytical methods are available for this purpose, often relying on chromatography or spectroscopy.

High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases (CSPs), is a widely used and effective method for resolving enantiomers. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) has been specifically used to distinguish between diastereomers of methionine sulfoxide within peptides. researchgate.net

Gas Chromatography (GC) on a chiral column is another powerful technique. For amino acids, derivatization is typically required before analysis. A comprehensive two-dimensional gas chromatography (GC×GC) method has been developed for the resolution and quantification of amino acid enantiomers as N-trifluoroacetyl-O-methyl ester derivatives. nih.gov

Spectroscopic methods also play a crucial role. Nuclear Magnetic Resonance (NMR) spectroscopy , including ¹H NMR, can be used to distinguish between diastereomers. nih.govnih.govPolarimetry , which measures the rotation of plane-polarized light, is a classical method for determining the enantiomeric composition of a sample. nih.gov

| Analytical Method | Abbreviation | Principle of Detection | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography | HPLC | Differential interaction with a chiral stationary phase. mdpi.com | nih.govmdpi.comresearchgate.net |

| Gas Chromatography | GC | Separation of volatile derivatives on a chiral column. nih.gov | nih.gov |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Differentiation of diastereomers based on distinct chemical shifts. nih.gov | nih.govnih.gov |

| Polarimetry | - | Measurement of optical rotation caused by chiral molecules. nih.gov | nih.gov |

| Capillary Electrophoresis | CE | Separation based on electrophoretic mobility in a chiral environment. nih.gov | nih.gov |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves a focus on sustainable solvents, maximizing atom economy, employing catalysis, and exploring biocatalytic pathways to create safer and more efficient processes.

Solvent Selection and Minimization in this compound Synthesis

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. In the context of separation and synthesis, several greener alternatives have been explored. The use of **supercritical carbon dioxide (scCO₂) ** as a solvent for both extraction and chromatography represents a significant advancement. nih.govpsu.edu It is non-toxic, non-flammable, and easily removed, making it an environmentally benign alternative to conventional organic solvents. mdpi.com Furthermore, the development of eco-friendly extraction systems using chiral ionic liquids (CILs) and deep eutectic systems (DES) offers a promising approach to minimize the use of volatile organic compounds. nih.gov

Development of Biocatalytic Routes for this compound

Biocatalysis offers a powerful and sustainable approach for producing enantiomerically pure compounds. Enzymes operate under mild conditions (pH, temperature) in aqueous media and exhibit high stereo-, regio-, and chemoselectivity. acs.org

For the production of chiral sulfoxides, two main biocatalytic strategies have emerged:

Asymmetric Oxidation : Enzymes such as monooxygenases and peroxygenases can catalyze the stereoselective oxidation of prochiral sulfides to yield enantiomerically enriched sulfoxides. acs.org This approach offers a direct route to the desired chiral product.

Kinetic Resolution of Racemates : This strategy involves the use of enzymes that selectively act on one enantiomer of a racemic mixture. Methionine sulfoxide reductases (Msr) are particularly relevant here. acs.orgfrontiersin.org For instance, Methionine sulfoxide reductase A (MsrA) selectively reduces the (S)-sulfoxide enantiomer, allowing for the isolation of the unreacted (R)-sulfoxide with high enantiomeric excess. acs.orgacs.org Researchers have identified robust MsrA biocatalysts capable of performing this enantioselective reduction on various sulfoxides. acs.orgfrontiersin.org

Furthermore, advanced biocatalytic systems have been developed, such as a "one-pot" cyclic deracemization process. This system combines a highly enantioselective reductase (MsrA) with a low-enantioselective oxidase. acs.org Through dynamic cycles of "selective reduction and non-selective oxidation," this method can convert a racemic sulfoxide into a single enantiopure product with high yield (>90%) and enantiomeric excess (>90%). acs.org

| Strategy | Enzyme Class | Description | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Oxidation | Monooxygenases, Peroxygenases | Direct, stereoselective oxidation of the prochiral sulfide to a chiral sulfoxide. | Enantiomerically enriched sulfoxide. | acs.org |

| Kinetic Resolution | Methionine Sulfoxide Reductase A (MsrA) | Selective enzymatic reduction of one sulfoxide enantiomer from a racemic mixture. | Isolation of the non-reacting enantiomer with high purity. | acs.orgfrontiersin.org |

| Cyclic Deracemization | MsrA and Styrene Monooxygenase (SMO) | A "one-pot" system combining selective reduction and non-selective oxidation. | High-yield conversion of a racemate to a single enantiomer. | acs.org |

Chemical Reactivity, Transformations, and Mechanistic Studies of 2 Amino 4 Ethylsulfinyl Butanoic Acid

Reactions Involving the Amino Group of 2-Amino-4-(ethylsulfinyl)butanoic acid

The primary amino group in ethionine sulfoxide (B87167) is a nucleophilic center and undergoes typical reactions characteristic of α-amino acids.

One of the most common reactions is N-acetylation . This reaction involves the treatment of ethionine sulfoxide with an acetylating agent, such as acetic anhydride, to form N-acetyl-2-amino-4-(ethylsulfinyl)butanoic acid. This derivative has been identified as a metabolite in biological systems. For instance, N-acetyl-L-ethionine sulfoxide is a known urinary metabolic product of L-ethionine in rats. nih.gov This metabolic conversion underscores the accessibility of the amino group for biochemical transformations.

The amino group can also participate in the formation of Schiff bases through reaction with aldehydes or ketones. This reversible reaction is a fundamental process in the biological chemistry of amino acids, often facilitating enzymatic transformations such as transamination and decarboxylation.

Furthermore, the amino group can be a target for alkylation and acylation reactions under appropriate synthetic conditions, allowing for the introduction of various substituents to modify the molecule's properties. In the context of peptide synthesis, the amino group is protected, typically with groups like Fmoc or Boc, to allow for controlled peptide bond formation.

A summary of common reactions involving the amino group is presented in the table below.

| Reaction Type | Reagent/Condition | Product |

| N-Acetylation | Acetic Anhydride | N-acetyl-2-amino-4-(ethylsulfinyl)butanoic acid |

| Schiff Base Formation | Aldehydes/Ketones | Imines (Schiff bases) |

| Alkylation | Alkyl halides | N-alkylated derivatives |

| Acylation | Acyl chlorides/Anhydrides | N-acylated derivatives |

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group of ethionine sulfoxide can undergo several characteristic reactions, including esterification and decarboxylation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For example, reaction with methanol (B129727) would yield the methyl ester of this compound. nih.gov This reaction is often employed to protect the carboxyl group during other chemical modifications of the molecule.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a more complex transformation for amino acids. While direct thermal decarboxylation requires high temperatures, enzymatic or photochemical methods can facilitate this process under milder conditions. For instance, radical-mediated decarboxylation of amino acids can be achieved via photochemical activation.

The carboxylate form of the molecule, present at physiological pH, can also participate in ionic interactions and coordination with metal ions.

The following table summarizes key reactions of the carboxylic acid moiety.

| Reaction Type | Reagent/Condition | Product |

| Esterification | Alcohol, Acid Catalyst | Ester derivative |

| Decarboxylation | Heat or Photochemical/Enzymatic methods | Amine (after loss of CO2) |

| Salt Formation | Base | Carboxylate salt |

Oxidation and Reduction Chemistry of the Sulfinyl Group in this compound

The sulfinyl group is the most redox-active site in ethionine sulfoxide. It can be further oxidized to a sulfone or reduced back to a thioether.

Oxidation to Sulfone: The sulfoxide can be oxidized to the corresponding sulfone, 2-amino-4-(ethylsulfonyl)butanoic acid (ethionine sulfone), using stronger oxidizing agents. wikipedia.orgresearchgate.net This oxidation is generally considered irreversible in biological systems. nih.gov The presence of the sulfone group significantly increases the polarity of the molecule.

Reduction to Thioether: The sulfoxide can be readily reduced back to the thioether, 2-amino-4-(ethylthio)butanoic acid (ethionine). This reduction can be achieved chemically using various reducing agents. In biological systems, this process is catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). wikipedia.orgnih.gov These enzymes play a crucial role in repairing oxidative damage to proteins. The reduction of methionine sulfoxide, and by extension ethionine sulfoxide, is stereospecific, with MsrA and MsrB enzymes acting on the (S)- and (R)-diastereomers of the sulfoxide, respectively. wikipedia.orgnih.gov

The reversible oxidation and reduction of the sulfur atom is a key feature of the chemistry of methionine-containing peptides and their analogs, influencing protein structure and function. hmdb.ca The interconversion between the thioether, sulfoxide, and sulfone forms allows for modulation of the molecule's properties, such as hydrophobicity and its ability to participate in non-covalent interactions. researchgate.netmdpi.com

A summary of the redox chemistry of the sulfinyl group is provided below.

| Transformation | Reagent/Condition | Product | Biological Relevance |

| Oxidation | Strong oxidizing agents (e.g., H2O2) | 2-Amino-4-(ethylsulfonyl)butanoic acid (Ethionine sulfone) | Generally irreversible in vivo. nih.gov |

| Reduction | Reducing agents (e.g., DTT), Methionine Sulfoxide Reductases (MsrA/B) | 2-Amino-4-(ethylthio)butanoic acid (Ethionine) | Enzymatic repair of oxidative damage. nih.gov |

Investigating Nucleophilic and Electrophilic Reaction Pathways of this compound

The different functional groups of ethionine sulfoxide allow it to act as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Character:

The amino group is a primary nucleophile and readily attacks electrophilic centers.

The sulfur atom in the reduced thioether form (ethionine) is also nucleophilic and can react with electrophiles. nih.gov The oxygen atoms of the sulfoxide group can also exhibit nucleophilicity. In the catalytic mechanism of some enzymes, a cysteine thiol acts as a nucleophile, attacking the sulfur atom of the sulfoxide. pnas.org

Electrophilic Character: While less common, the carbon skeleton of ethionine sulfoxide can be rendered electrophilic through enzymatic activation or by the introduction of suitable leaving groups. The sulfur atom of the sulfoxide can also act as an electrophilic center, for example, in its reaction with nucleophilic thiols. acs.org

The dual nucleophilic and electrophilic potential of molecules like ethionine sulfoxide is fundamental to their role in various biochemical pathways and their utility as synthetic building blocks.

Thermal and Photochemical Degradation Mechanisms of this compound

The stability of ethionine sulfoxide is influenced by factors such as heat and light, which can induce degradation through various mechanisms.

Thermal Degradation: Studies on the thermal degradation of the related compound, methionine sulfoxide, have shown that it can generate a variety of volatile compounds. acs.org The degradation pathways are complex and can involve fragmentation of the carbon skeleton, as well as reactions involving the sulfoxide group. The presence of other compounds, such as sugars, can significantly influence the products formed upon heating. The decomposition temperature of DL-methionine sulfoxide is reported to be around 240-280 °C. sigmaaldrich.com

Photochemical Degradation: Amino acids containing sulfur are susceptible to photochemical degradation. The absorption of UV light can lead to the formation of reactive intermediates, such as radicals, which can then undergo a variety of subsequent reactions. For methionine, photochemical degradation can lead to oxidation of the sulfur atom to the sulfoxide and further to the sulfone, as well as cleavage of the C-S bond. nih.gov The presence of photosensitizers can accelerate these degradation processes.

The degradation of ethionine sulfoxide under thermal and photochemical stress can impact the stability and integrity of peptides and proteins containing this residue, particularly in pharmaceutical formulations and food processing.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Ethylsulfinyl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment of 2-Amino-4-(ethylsulfinyl)butanoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like ethionine sulfoxide (B87167). By exploiting the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within the molecule.

Two-dimensional (2D) NMR experiments are particularly powerful for deciphering the complex structure of ethionine sulfoxide. science.govyoutube.com

COrrelation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. sdsu.edu For ethionine sulfoxide, COSY spectra would show correlations between the protons on adjacent carbon atoms, helping to establish the connectivity of the ethyl group and the butanoic acid backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC identifies direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.eduhmdb.ca This is crucial for assigning the carbon chemical shifts based on the more easily assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). science.govsdsu.edu This technique is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the protons of the ethyl group and the carbons in the butanoic acid chain through the sulfoxide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | 3.8 - 4.2 | 50 - 55 |

| β-CH₂ | 2.0 - 2.4 | 28 - 32 |

| γ-CH₂ | 2.8 - 3.2 | 48 - 52 |

| Ethyl-CH₂ | 2.7 - 3.1 | 45 - 50 |

| Ethyl-CH₃ | 1.2 - 1.5 | 10 - 15 |

| COOH | 10 - 12 | 170 - 175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To further enhance NMR analysis and resolve any spectral ambiguities, isotopic labeling can be employed. Strategically replacing atoms with their stable isotopes, such as ¹³C or ¹⁵N, can simplify complex spectra and provide specific structural information. For instance, selective ¹³C labeling of the ethyl group would allow for unambiguous assignment of its signals in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling would facilitate the direct observation of the amino group and its interactions.

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Profiling of this compound

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. researchgate.net

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, allowing for the determination of the elemental formula of ethionine sulfoxide. The presence of sulfur can be confirmed by the characteristic isotopic pattern resulting from the natural abundance of the ³⁴S isotope. smolecule.com

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its structure. smolecule.com For ethionine sulfoxide, characteristic fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 Da), the ethyl group, and cleavages around the sulfoxide moiety. libretexts.orgdocbrown.infomiamioh.edu

Table 2: Predicted Key Fragment Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | C₆H₁₄NO₃S⁺ | 180.0694 |

| [M-COOH]⁺ | C₅H₁₂NOS⁺ | 134.0640 |

| [M-C₂H₅SO]⁺ | C₄H₈NO₂⁺ | 102.0555 |

Note: The m/z values are for the monoisotopic masses of the protonated species.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For ethionine sulfoxide, the IR spectrum would show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the sulfoxide group (S=O stretching). smolecule.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. nih.govresearchgate.net In ethionine sulfoxide, the C-S and S=O bonds would give rise to distinct Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |

| Carboxylic Acid (C=O) | Stretching | 1650 - 1750 |

| Sulfoxide (S=O) | Stretching | 1030 - 1070 |

| C-H | Stretching | 2850 - 3000 |

X-ray Crystallography and Solid-State Structural Analysis of this compound

A comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data for this compound, also known as Ethionine sulfoxide. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise atomic coordinates, remains undetermined.

The absence of a published crystal structure prevents a detailed analysis of its molecular conformation, intermolecular interactions such as hydrogen bonding, and crystal packing arrangement in the solid state. While structural information exists for related compounds, such as the unoxidized precursor ethionine or the methyl analog methionine sulfoxide, the strict focus of this article on this compound precludes discussion of these analogous structures.

Further research involving the successful crystallization of this compound and subsequent X-ray diffraction analysis is required to elucidate its definitive solid-state architecture. Such studies would provide valuable insights into the molecule's three-dimensional geometry and the non-covalent forces that govern its crystal lattice.

Due to the lack of available crystallographic data, the following data tables, which would typically present detailed findings from X-ray diffraction studies, cannot be populated.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å α = ? ° |

| b = ? Å β = ? ° | |

| c = ? Å γ = ? ° | |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F^2 | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Largest diff. peak and hole | Data not available |

Table 2: Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| S-O | Data not available | |

| S-C(ethyl) | Data not available | |

| S-C(butyl chain) | Data not available | |

| C(alpha)-N | Data not available | |

| C(alpha)-C(carboxyl) | Data not available | |

| C(carboxyl)-O1 | Data not available | |

| C(carboxyl)-O2 | Data not available |

Table 3: Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | **Angle (°) ** |

|---|---|---|---|

| O-S-C(ethyl) | Data not available | ||

| O-S-C(butyl chain) | Data not available | ||

| C(ethyl)-S-C(butyl chain) | Data not available | ||

| N-C(alpha)-C(carboxyl) | Data not available | ||

| O1-C(carboxyl)-O2 | Data not available | ||

| O1-C(carboxyl)-C(alpha) | Data not available |

Computational and Theoretical Chemistry Studies of 2 Amino 4 Ethylsulfinyl Butanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry of 2-Amino-4-(ethylsulfinyl)butanoic acid

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular geometry of molecules like this compound at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and the energies of different molecular arrangements.

DFT methods, which include functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and other electronic properties. mdpi.commdpi.com Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a hierarchical approach to solving the electronic structure problem without empirical parameters. mdpi.comacs.org

For a molecule like this compound, these calculations would begin with a geometry optimization to find the lowest energy arrangement of atoms. faccts.de This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. From the electronic wavefunction, numerous properties can be derived, including the distribution of charges on each atom, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential, which indicates regions of positive and negative charge.

Table 1: Representative Calculated Geometric Parameters for a Sulfoxide-Containing Amino Acid This table presents hypothetical yet realistic data for a molecule like this compound, based on general values for similar structures.

| Parameter | Value |

|---|---|

| Cα-Cβ Bond Length | 1.53 Å |

| Cβ-Cγ Bond Length | 1.52 Å |

| Cγ-S Bond Length | 1.81 Å |

| S=O Bond Length | 1.50 Å |

| S-Cε Bond Length | 1.79 Å |

| Cα-N Bond Length | 1.47 Å |

| Cα-C' Bond Length | 1.53 Å |

| C'-O Bond Length | 1.25 Å |

| C'-OH Bond Length | 1.34 Å |

Conformational Analysis and Energy Landscapes of this compound

The flexible side chain of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface that governs their interconversion. nih.gov Computational methods can systematically explore the conformational space by rotating the single bonds in the molecule's backbone and side chain. For each conformation, a single-point energy calculation or a full geometry optimization can be performed to determine its relative stability.

The results of a conformational analysis are often visualized as a potential energy landscape, which plots the energy of the molecule as a function of one or more dihedral angles. nih.gov The minima on this landscape correspond to stable or metastable conformers. The energy barriers between these minima represent the energy required for the molecule to transition from one conformation to another. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can aid in the identification and characterization of this compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.govresearchgate.netrsc.orgrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts for ¹H and ¹³C can be predicted. acs.org These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which together form a theoretical IR spectrum. spiedigitallibrary.orgnih.govdtic.milspiedigitallibrary.orgiwaponline.com By comparing the calculated spectrum with an experimental one, researchers can identify the presence of specific functional groups and confirm the molecule's structure.

UV-Vis Spectroscopy: Electronic excitations, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.comfaccts.denih.govacs.orgresearchgate.net These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic transitions within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for a Generic Amino Acid Sulfoxide (B87167) This table contains representative theoretical data to demonstrate the output of such calculations.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (Cα) | ~55 ppm |

| ¹³C NMR Chemical Shift (Cβ) | ~30 ppm |

| ¹³C NMR Chemical Shift (Cγ) | ~45 ppm |

| ¹³C NMR Chemical Shift (Cε) | ~40 ppm |

| IR Frequency (S=O stretch) | ~1040 cm⁻¹ |

| IR Frequency (N-H stretch) | ~3400 cm⁻¹ |

| IR Frequency (C=O stretch) | ~1750 cm⁻¹ |

| UV-Vis λmax | ~210 nm |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Properties of this compound

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic behavior of this compound and its interactions with its environment, such as a solvent. nih.govrsc.orgacs.orgtandfonline.comacs.org

In a typical MD simulation of this compound, the molecule would be placed in a box of solvent molecules, often water, to mimic physiological conditions. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then proceeds in small time steps, tracking the positions and velocities of all atoms.

From the resulting trajectory, a wealth of information can be extracted. For instance, the simulations can reveal how the molecule's conformation changes over time, providing a more dynamic view than the static picture from quantum chemical calculations. The solvation properties can be analyzed by examining the distribution of solvent molecules around the solute. This can reveal the structure of the solvation shells and the nature of the interactions, such as hydrogen bonds, between the amino acid and the solvent.

Theoretical Studies on Reaction Mechanisms and Transition States of this compound Transformations

Theoretical chemistry provides powerful methods for elucidating the mechanisms of chemical reactions involving molecules like this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, a key transformation of sulfoxides is their reduction. Theoretical studies on the reduction of sulfoxides by thiols have been performed using high-level quantum chemical methods. acs.orgnih.govitu.edu.tr These studies calculate the energies of the species involved in the proposed reaction pathway and locate the transition state structures. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Such calculations can provide detailed insights into the geometry of the transition state, revealing how bonds are broken and formed during the reaction. researchgate.netresearchgate.net For this compound, theoretical studies could be applied to understand its oxidation, reduction, and other potential transformations, providing a molecular-level understanding of its chemical reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs (Focus on in vitro molecular interactions)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgfigshare.comnih.govnih.govfrontiersin.org For this compound and its analogs, QSAR could be employed to understand and predict their interactions with a specific biological target, such as an enzyme or receptor, based on their in vitro activity data.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For amino acid analogs, these descriptors can be derived from their physicochemical properties. acs.org

Next, a mathematical model is developed to correlate these descriptors with the observed biological activity. Various statistical and machine learning methods can be used for this purpose, including multiple linear regression, partial least squares, and more advanced techniques like support vector machines and neural networks.

A well-validated QSAR model can be used to predict the activity of new, untested analogs of this compound. This can guide the design of new compounds with improved activity or other desirable properties, thereby accelerating the drug discovery process. The focus of such a QSAR study would be on understanding the molecular features that govern the in vitro interactions of these compounds.

Analytical Methodologies for the Detection and Quantification of 2 Amino 4 Ethylsulfinyl Butanoic Acid

Chromatographic Separation Techniques for 2-Amino-4-(ethylsulfinyl)butanoic acid

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from complex matrices and related compounds. The choice of technique depends on the sample matrix, the required sensitivity, and whether the separation of stereoisomers is necessary.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of non-volatile, polar compounds like this compound. Method development focuses on optimizing the stationary phase, mobile phase, and detection method to achieve efficient separation and sensitive detection.

Reversed-phase (RP) HPLC is a common approach, typically using C18 columns. nih.gov A gradient elution system is often employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile. nih.govgoogle.com Additives such as formic acid or trifluoroacetic acid are frequently included in the mobile phase to improve peak shape and control the ionization state of the analyte. sigmaaldrich.com For enhanced separation from other amino acids and structurally similar compounds, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be utilized. researchgate.net

Detection is commonly performed using UV spectrophotometry, typically at wavelengths around 214 nm for the peptide bond or after derivatization with a chromophoric agent. nih.gov Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or dabsyl chloride can significantly enhance detection sensitivity. nih.govnih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) or Mixed-Mode (Reversed-Phase/Cation Exchange) | nih.govgoogle.comresearchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., sodium acetate, ammonium (B1175870) formate) and acetonitrile | google.comsigmaaldrich.com |

| Detector | UV (214 nm, 254 nm) or Fluorescence (after derivatization) | nih.govgoogle.com |

| Flow Rate | 0.4 - 1.0 mL/min | google.comsigmaaldrich.com |

| Column Temperature | 25 - 40 °C | google.comsigmaaldrich.com |

Gas Chromatography (GC) is a high-resolution separation technique, but it is not directly applicable to non-volatile and thermally labile amino acids like this compound. thermofisher.com Therefore, derivatization is a mandatory step to convert the polar functional groups (amino and carboxylic acid) into volatile, thermally stable derivatives. thermofisher.com

Silylation is one of the most common derivatization strategies for amino acids. thermofisher.com Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens in the molecule to form tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) derivatives, respectively. thermofisher.comnih.gov These derivatives are significantly more volatile and exhibit excellent chromatographic behavior on nonpolar or medium-polarity GC columns. thermofisher.com The derivatized sample is then analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS). thermofisher.comnih.gov

| Derivatization Reagent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Forms stable derivatives, provides characteristic mass spectra | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | trimethylsilyl (TMS) | Highly reactive, produces volatile by-products that do not interfere with chromatography | thermofisher.com |

| N-trifluoroacetyl (TFA)-O-isopropyl | TFA-isopropyl ester | Alternative derivatization for sulfur-containing amino acids | researchgate.net |

This compound possesses two chiral centers: the α-carbon and the sulfur atom. This results in the existence of four stereoisomers. The separation and quantification of these individual stereoisomers are crucial as they may exhibit different biological activities. Chiral chromatography is the primary method for achieving this separation.

This can be accomplished in several ways:

Chiral Stationary Phases (CSPs): These are HPLC columns where a chiral selector is immobilized on the stationary phase. mdpi.com For amino acids, CSPs based on macrocyclic antibiotics (like vancomycin), cyclodextrins, or ion-exchangers derived from Cinchona alkaloids have proven effective. mdpi.comnih.gov The separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different stabilities. nih.gov

Chiral Mobile Phase Additives (CMPAs): In this approach, a chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column (e.g., C18). nih.gov The selector forms diastereomeric complexes with the analyte enantiomers in the mobile phase, which can then be separated.

Pre-column Derivatization with a Chiral Reagent: The analyte is reacted with an enantiomerically pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a conventional achiral HPLC column. nih.gov

Enzymatic methods using specific methionine sulfoxide (B87167) reductases (MsrA and MsrB), which stereospecifically reduce the S- and R-forms of the sulfoxide respectively, can also be used in combination with chromatography to identify and quantify the diastereomers. nih.gov

Mass Spectrometry-Based Quantification of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and selectivity, making it ideal for the quantification of this compound, especially at low concentrations in complex biological matrices. It is most often coupled with a chromatographic separation step.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of compounds like this compound. mdpi.comnih.gov An HPLC system separates the analyte from the sample matrix, after which it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analyte. sigmaaldrich.com

In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. researchgate.net This method allows for the detection and quantification of the analyte at very low levels. mdpi.com

| Parameter | Typical Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | sigmaaldrich.com |

| Separation | Reversed-Phase or HILIC HPLC | sigmaaldrich.com |

| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | mdpi.comresearchgate.net |

| Quantification Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | researchgate.net |

For the most accurate and precise quantification, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. This technique overcomes variations in sample extraction efficiency and matrix effects that can affect other methods. nih.govsigmaaldrich.com

The principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., containing ¹³C, ²H, or ¹⁵N) to the sample as an internal standard before any sample preparation steps. sigmaaldrich.com This labeled standard is chemically identical to the endogenous, unlabeled analyte and therefore behaves identically during extraction, derivatization, and chromatographic separation. nih.gov

The mass spectrometer can distinguish between the unlabeled (native) and the labeled (standard) analyte based on their mass-to-charge ratio difference. nih.gov By measuring the peak area ratio of the native analyte to the isotopically labeled internal standard, the exact concentration of the native analyte in the original sample can be calculated with high precision and accuracy. nih.govsigmaaldrich.com This approach effectively corrects for any sample loss or ionization suppression, making it the definitive method for absolute quantification. nih.govsigmaaldrich.com

Capillary Electrophoresis (CE) for the Separation and Analysis of this compound

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation of amino acids and their derivatives, offering high efficiency, rapid analysis times, and minimal sample consumption. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For a compound like this compound, which possesses both an amino and a carboxylic acid group, its net charge is pH-dependent, making CE a highly adaptable separation technique.

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and can be readily applied to the analysis of this compound. By adjusting the pH of the background electrolyte (BGE), the ionization state of the analyte can be controlled. In acidic buffers (pH below its isoelectric point), the compound will be positively charged and migrate towards the cathode. Conversely, in alkaline buffers (pH above its isoelectric point), it will be negatively charged and move towards the anode.

Micellar Electrokinetic Chromatography (MEKC) , a modification of CE, can be employed to separate neutral and charged species and to enhance the separation of closely related compounds. In MEKC, surfactants are added to the BGE above their critical micelle concentration. These micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the micelles and the aqueous buffer. This technique could be particularly useful for separating this compound from other nonpolar amino acids or impurities.

Detection in CE is most commonly performed using ultraviolet-visible (UV-Vis) absorbance. However, as this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 200 nm) would be necessary, which can suffer from low sensitivity and interference from the BGE. To overcome this, indirect UV detection can be utilized, where a chromophore is added to the BGE. The analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector.

For enhanced sensitivity, derivatization of the amino acid with a labeling agent that introduces a highly absorbing or fluorescent moiety is a common strategy. Reagents such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), or dansyl chloride could be reacted with the primary amine of this compound prior to CE analysis.

Table 1: Potential Capillary Electrophoresis Methods for this compound Analysis

| CE Mode | Background Electrolyte (BGE) | Potential Detector | Derivatization Agent | Anticipated Outcome |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | 50 mM Phosphate buffer, pH 2.5 | UV-Vis (200 nm) | None (Direct) | Separation based on charge-to-size ratio; moderate sensitivity. |

| Capillary Zone Electrophoresis (CZE) | 20 mM Borate buffer with 5 mM chromophore, pH 9.2 | Indirect UV-Vis | None (Indirect) | Improved sensitivity compared to direct detection. |

| Micellar Electrokinetic Chromatography (MEKC) | 25 mM Borate buffer with 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.0 | UV-Vis (214 nm) | None (Direct) | Enhanced separation from nonpolar interferents. |

| Capillary Electrophoresis - Laser-Induced Fluorescence (CE-LIF) | 50 mM Borate buffer, pH 9.5 | Fluorescence Detector | Fluorescein isothiocyanate (FITC) | High sensitivity and selectivity for trace-level quantification. |

Development of Spectrophotometric and Electrochemical Methods for this compound

The development of dedicated spectrophotometric and electrochemical methods for the quantification of this compound is a promising area of research, particularly for applications requiring simple and rapid analysis without the need for extensive separation.

Spectrophotometric Methods:

Direct spectrophotometric determination of this compound is challenging due to its lack of significant absorbance in the UV-visible region. Therefore, the development of a spectrophotometric method would necessitate a derivatization step to

Chemical Biology Applications and Derivatization Strategies of 2 Amino 4 Ethylsulfinyl Butanoic Acid

Synthesis of Chemical Probes and Activity-Based Probes Derived from 2-Amino-4-(ethylsulfinyl)butanoic acid

The synthesis of chemical probes and activity-based probes from this compound, also known as ethionine sulfoxide (B87167), is an area with underexplored potential. While specific examples for ethionine sulfoxide are not abundant in publicly available research, the principles for designing such probes can be inferred from its close structural analog, methionine sulfoxide. The sulfoxide moiety, being a chiral center and subject to reversible oxidation-reduction, presents a unique handle for the development of chemical tools to investigate biological processes.

Activity-based protein profiling (ABPP) is a powerful technique for studying enzyme function directly in complex biological systems. Probes for ABPP typically consist of a reactive group that covalently modifies the target enzyme, a linker, and a reporter tag for detection. For ethionine sulfoxide, derivatization could be envisioned at either the amino or carboxylic acid termini, or potentially through chemistry targeting the sulfoxide group itself.

One potential strategy for developing probes from ethionine sulfoxide involves the introduction of reporter groups such as fluorophores or affinity tags. For instance, the synthesis of radiolabeled amino acid derivatives, such as those containing fluorine-18, for use as tracers in positron emission tomography (PET), provides a template for how ethionine sulfoxide could be modified for imaging purposes. nih.gov The synthesis of a fluorinated derivative would allow for the in vivo tracking of the molecule and its metabolic fate.

Furthermore, the reversible nature of the sulfoxide to sulfide (B99878) conversion could be exploited in the design of "smart" probes. For example, a probe could be designed to be activated upon reduction of the sulfoxide by cellular enzymes like methionine sulfoxide reductases (Msrs). This would allow for the specific reporting on the activity of these enzymes in a biological context.

The table below outlines a hypothetical design strategy for chemical probes based on the structure of this compound, drawing parallels from established probe synthesis methodologies.

| Probe Component | Potential Derivatization Site on Ethionine Sulfoxide | Example Reporter/Reactive Group | Potential Application |

| Reporter Tag | N-terminus (amino group) or C-terminus (carboxylic acid group) | Fluorophore (e.g., fluorescein), Biotin | Visualizing cellular uptake and localization |

| Reactive Group | Modification of the ethyl side chain | Electrophilic warhead (e.g., acrylamide) | Covalent labeling of target proteins (Activity-Based Probe) |

| Radioisotope | Incorporation into the ethyl group | Fluorine-18 | PET imaging of metabolic pathways |

| Cleavable Linker | Ester or amide bond at the C-terminus | Disulfide bond | Pro-drug or conditional probe release |

It is important to note that the synthesis of such probes would require careful consideration of the stereochemistry at the sulfur atom, as the R and S diastereomers of sulfoxide-containing amino acids are known to have different biological activities and are acted upon by different enzymes. nih.govhmdb.ca

Utilization of this compound as a Building Block in Complex Molecule Synthesis

A significant application of sulfoxide-containing amino acids is their use as building blocks in the synthesis of complex molecules, particularly peptides. The incorporation of this compound into a peptide sequence can confer unique properties to the resulting molecule. This strategy has been well-documented for methionine sulfoxide and can be directly extrapolated to ethionine sulfoxide.

One of the primary advantages of using the sulfoxide form of the amino acid in solid-phase peptide synthesis (SPPS) is the increased polarity it imparts to the peptide chain. nih.govnih.gov This can significantly improve the solubility of aggregation-prone peptides, which are notoriously difficult to synthesize and purify. nih.gov The enhanced solubility facilitates more efficient coupling reactions during synthesis and simplifies the purification of the final product by high-performance liquid chromatography (HPLC). nih.govnih.gov

The synthesis process involves using the pre-oxidized Fmoc-protected amino acid derivative (e.g., Fmoc-L-ethionine(O)-OH) in the standard SPPS protocol. Once the full-length peptide is synthesized and purified, the sulfoxide can be quantitatively reduced back to the corresponding sulfide (ethionine) using a variety of mild reducing agents. This two-step approach allows for the benefits of the sulfoxide during synthesis without altering the final structure of the desired peptide. nih.govnih.gov

The table below summarizes the comparative effects of using a standard versus a sulfoxide-containing amino acid building block in the synthesis of a hypothetical aggregation-prone peptide.

| Property | Synthesis with Ethionine | Synthesis with Ethionine Sulfoxide | Rationale/Benefit |

| Peptide Solubility | Low | High | Increased polarity of the sulfoxide group disrupts aggregation. nih.gov |

| Synthesis Efficiency | Moderate to Low | High | Improved solubility of the growing peptide chain on the solid support. nih.gov |

| Purification | Difficult | Facile | Better separation and higher yields in HPLC due to reduced aggregation. nih.gov |

| Final Product | Native Peptide | Native Peptide (after reduction) | The sulfoxide is a reversible modification. nih.gov |

This methodology has been successfully applied to the synthesis of several challenging peptides, including human calcitonin and segments of the human prion protein, using methionine sulfoxide. nih.gov Given the structural similarity, it is highly probable that ethionine sulfoxide would offer the same advantages.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Biochemical Target Engagement

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively reported, the known biochemistry of its analog, methionine sulfoxide, provides a strong foundation for predicting how structural modifications might influence its interaction with biological targets. The primary enzymes that interact with sulfoxide-containing amino acids are the methionine sulfoxide reductases (Msrs), which stereospecifically reduce the sulfoxide back to the sulfide. nih.govhmdb.cawikipedia.org

The Msr system is composed of two main classes of enzymes: MsrA, which reduces the S-epimer of the sulfoxide, and MsrB, which reduces the R-epimer. nih.govwikipedia.org This stereospecificity is a critical factor in the biological activity of these compounds and would be a central focus of any SAR study.

An SAR study of ethionine sulfoxide derivatives would likely investigate how modifications to the molecule affect its substrate efficiency for MsrA and MsrB. Key structural features that could be varied include:

The Alkyl Group: Replacing the ethyl group with other alkyl or functionalized groups could probe the steric and electronic requirements of the Msr active site.

The Amino Acid Backbone: Modifications to the amino or carboxylic acid groups, or the alpha-carbon, would reveal the importance of these groups for binding and catalysis.

The Sulfoxide Moiety: While the sulfoxide itself is the key functional group, subtle electronic effects could be introduced by modifications elsewhere in the molecule that influence the reactivity of the sulfur center.

The table below outlines a hypothetical SAR study, detailing potential modifications and their expected impact on enzymatic reduction by Msr enzymes.

| Modification Site | Derivative Structure (Example) | Expected Impact on Msr Activity | Rationale |

| Alkyl Group | 2-Amino-4-(propylsulfinyl)butanoic acid | Altered substrate specificity/rate | Probing steric tolerance of the active site. |

| Alkyl Group | 2-Amino-4-((2-fluoroethyl)sulfinyl)butanoic acid | Potential for altered electronic properties and binding affinity | Introduction of an electron-withdrawing group. |

| Amino Group | N-acetyl-2-amino-4-(ethylsulfinyl)butanoic acid | Likely reduced or abolished activity | The free amine may be crucial for recognition and binding. |

| Carboxyl Group | This compound methyl ester | Potentially altered binding or uptake | Masking the negative charge could affect interactions with the enzyme or cellular transporters. |

The biological consequences of methionine sulfoxide accumulation are linked to aging and oxidative stress-related diseases. nih.govwikipedia.org Therefore, SAR studies on ethionine sulfoxide and its derivatives could also be aimed at developing inhibitors or alternative substrates for Msr enzymes, which could be valuable tools for studying these pathological processes.

Future Research Directions and Emerging Areas in 2 Amino 4 Ethylsulfinyl Butanoic Acid Studies

Integration of Artificial Intelligence and Machine Learning in 2-Amino-4-(ethylsulfinyl)butanoic acid Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of amino acid derivatives like this compound. These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional research methods. mdpi.com

Future applications of AI and ML in this field are anticipated to include:

Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing data for similar sulfoxide-containing compounds to predict the potential biological and toxicological properties of ethionine sulfoxide (B87167) and its derivatives. oup.com This can accelerate the drug discovery process by prioritizing compounds with desirable characteristics for further experimental validation. mdpi.comoup.com

Protein Interaction and Docking Studies: AI can predict how this compound interacts with protein targets. mdpi.com By analyzing protein structures and binding sites, AI models can simulate docking, helping to elucidate its mechanism of action and identify potential enzyme targets, such as methionine sulfoxide reductases. mdpi.comacs.org

Generative Design of Novel Analogs: Generative AI models, similar to those used in protein design, can be adapted to create novel analogs of ethionine sulfoxide with specific desired properties. mit.eduutexas.edu By inputting target parameters, researchers could generate virtual libraries of new molecules for synthesis and testing.

Analysis of Metabolic Profiles: AI can be employed to analyze complex metabolic data from model systems exposed to ethionine sulfoxide. nih.gov This can help identify subtle changes in metabolic pathways and uncover previously unknown biochemical effects of the compound. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application Area | Research Objective | Potential Impact |

| Predictive Toxicology | Forecast potential adverse effects and toxicity profiles of ethionine sulfoxide and its metabolites. | Reduce reliance on animal testing and guide safer compound design. |

| Enzyme Substrate Prediction | Identify enzymes that may interact with or metabolize ethionine sulfoxide. | Elucidate its metabolic fate and biochemical pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between the chemical structure of ethionine sulfoxide derivatives and their biological activity. | Accelerate the optimization of lead compounds in drug development. |

| High-Throughput Data Analysis | Analyze large datasets from proteomics and metabolomics experiments to understand cellular responses. | Uncover complex biological networks affected by the compound. |

Exploration of Novel Reaction Pathways and Catalytic Systems for this compound

The synthesis of specific stereoisomers of chiral sulfoxides is a significant challenge in organic chemistry. acsgcipr.org Future research will likely focus on developing novel, efficient, and environmentally friendly methods for the synthesis of this compound.

Emerging areas in synthetic chemistry relevant to this compound include:

Biocatalytic Synthesis: The use of enzymes as catalysts offers high selectivity under mild conditions. acsgcipr.org Future work could explore enzymes like methionine sulfoxide reductases (Msrs) for the stereoselective reduction of racemic sulfoxides to produce a specific enantiomer. acs.orgfrontiersin.org Additionally, monooxygenases and peroxygenases could be engineered for the stereoselective oxidation of the parent sulfide (B99878), 2-Amino-4-(ethylthio)butanoic acid (ethionine). acs.org

Advanced Chemocatalysis: Research into new metal-based catalysts is ongoing. Molybdenum(VI) dioxo complexes and iron-based catalysts, such as Fe(NO₃)₃·9H₂O, have shown promise for the selective oxidation of sulfides to sulfoxides. nih.govacs.org These systems often use greener oxidants like molecular oxygen and can be designed to be recyclable, enhancing the sustainability of the synthesis. nih.govacs.org

Flow Chemistry: Continuous flow synthesis offers improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. acs.org Applying flow chemistry to the catalytic oxidation of ethionine could lead to more efficient and reproducible production of ethionine sulfoxide on a larger scale. acs.org

Table 2: Comparison of Catalytic Systems for Sulfoxide Synthesis

| Catalytic System | Catalyst Type | Key Advantages | Potential Challenges for Ethionine Sulfoxide |

| Biocatalysis | Enzymes (e.g., MsrA, BVMO) | High enantioselectivity, mild reaction conditions, environmentally friendly. acsgcipr.orgfrontiersin.org | Substrate specificity may require enzyme engineering, potential for overoxidation. acs.org |

| Metal-Organic Catalysis | Molybdenum or Vanadium Complexes | High efficiency, good functional group tolerance. nih.gov | Potential for metal contamination in the final product, may require harsh oxidants. |

| Iron Catalysis | Iron Nitrates | Inexpensive, low toxicity, uses oxygen as a green oxidant. acs.org | Selectivity between sulfoxide and sulfone can be challenging to control. |

| Photocatalysis | Organic Dyes, Uranyl-Organic Frameworks | Uses visible light as an energy source, mild conditions. acs.org | Scalability and quantum yield can be limitations. |

Advanced Mechanistic Studies on the Biochemical Roles of this compound in Model Systems

Understanding the precise biochemical and cellular effects of this compound is crucial. While much is known about its analogue, methionine sulfoxide, the specific roles of the ethyl-containing version remain less clear. nih.govhmdb.ca

Future mechanistic studies are expected to focus on:

Interaction with Methionine Sulfoxide Reductase (Msr) Systems: A key area of investigation is how the two diastereomers of ethionine sulfoxide (R and S) are recognized and processed by the MsrA and MsrB enzymes, which are stereospecific for reducing methionine sulfoxide. nih.govnih.gov Studies in cellular and animal models could determine if ethionine sulfoxide can be repaired back to ethionine and whether it competitively inhibits the reduction of methionine sulfoxide, potentially disrupting cellular redox balance. nih.gov

Impact on Sulfur Metabolism and Oxidative Stress: Methionine is a central molecule in sulfur metabolism and cellular antioxidant defense. nih.gov Advanced studies using techniques like metabolomics and proteomics will be needed to map how ethionine sulfoxide perturbs these pathways. mdpi.com This includes its effects on protein synthesis, methylation reactions, and the generation of reactive oxygen species (ROS). hmdb.camdpi.com

Role as a Biomarker: The accumulation of methionine sulfoxide in tissues is considered a marker of oxidative stress and is linked to aging and various diseases. nih.govmdpi.com Future research could investigate whether this compound or its metabolites could serve as specific biomarkers for exposures to ethionine or related xenobiotics.

Table 3: Key Areas for Future Mechanistic Investigation

| Research Area | Model System | Key Questions to Address |

| Enzyme Kinetics | Purified MsrA and MsrB enzymes | What are the binding affinities and turnover rates for the R and S diastereomers of ethionine sulfoxide? Does it act as a substrate or an inhibitor? |

| Cellular Metabolism | Cultured cell lines (e.g., hepatocytes) | How does ethionine sulfoxide affect cellular viability, protein synthesis, and levels of key metabolites in the transsulfuration and methylation pathways? nih.gov |

| In Vivo Effects | Animal models (e.g., mice) | What is the pharmacokinetic and pharmacodynamic profile of ethionine sulfoxide? Does it accumulate in specific tissues and lead to measurable signs of oxidative stress? mdpi.com |

| Proteomics | Tissues from model systems | Does exposure to ethionine sulfoxide lead to the "ethionylation" of proteins and subsequent oxidation, mimicking methionine oxidation? |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 2-Amino-4-(ethylsulfinyl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation of its thioether precursor, 2-Amino-4-(ethylthio)butanoic acid, using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., methanol or acetonitrile), and stoichiometric ratios critically affect yield and sulfoxide selectivity. For instance, excess oxidant may lead to overoxidation to sulfones, requiring careful monitoring via TLC or HPLC .

Q. How does the sulfinyl group in this compound affect its chemical reactivity compared to its thioether analog?

- Methodological Answer : The sulfinyl group increases polarity and hydrogen-bonding capacity, influencing solubility in aqueous systems and interaction with biological targets. Comparative reactivity studies (e.g., nucleophilic substitution or redox stability) should use kinetic assays under controlled pH and solvent conditions. For example, sulfoxides are more prone to racemization under acidic conditions, necessitating chiral HPLC for enantiopurity validation .

Q. What spectroscopic techniques are most effective for characterizing this compound, particularly in confirming sulfinyl group presence?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying sulfoxide-specific deshielding effects (e.g., δ 2.5–3.5 ppm for CH₂-S(O)- groups). Infrared (IR) spectroscopy can detect S=O stretching vibrations (~1030–1060 cm⁻¹). High-resolution mass spectrometry (HRMS) and X-ray crystallography further confirm molecular structure and stereochemistry .

Advanced Research Questions